3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922000-11-1
VCID: VC7079871
InChI: InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 922000-11-1

Cat. No.: VC7079871

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 922000-11-1

Specification

CAS No. 922000-11-1
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name 3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key CGRHDSBPKRCECV-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC

Introduction

Overview of the Compound

3,4-Diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that incorporates a benzamide backbone functionalized with diethoxy groups and a tetrahydroquinoline moiety. This structure suggests potential applications in medicinal chemistry due to the bioactivity commonly associated with quinoline derivatives.

Structural Features

The compound consists of:

  • Benzamide Core: A benzene ring attached to an amide functional group.

  • Diethoxy Substituents: Ethoxy groups (-OCH₂CH₃) at the 3rd and 4th positions of the benzene ring.

  • Tetrahydroquinoline Moiety: A partially saturated quinoline ring system with a ketone group at the 2nd position.

These features contribute to its physicochemical properties, such as hydrophobicity and hydrogen-bonding potential, which are critical for its biological activity.

Synthesis Pathways

The synthesis of similar quinoline derivatives typically involves:

  • Cyclization Reactions: Formation of the tetrahydroquinoline ring through intramolecular cyclization.

  • Functionalization: Introduction of ethoxy groups via nucleophilic substitution or alkylation.

  • Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative to form the benzamide linkage.

For example, tetrahydroquinolines can be synthesized by nucleophilic addition to 2,3-dihydroquinolin-4-ones, followed by dehydration under controlled conditions .

Biological Significance

Compounds containing tetrahydroquinoline scaffolds exhibit diverse pharmacological activities:

  • Anticancer Properties: Quinoline derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes or pathways .

  • Antimicrobial Activity: The structural similarity to other bioactive quinolines suggests potential antimicrobial properties .

Research Findings

Recent studies on related compounds have demonstrated:

  • Synthesis Efficiency: High yields (e.g., 72–77%) for similar tetrahydroquinolines using Grignard reagents .

  • Biological Activity: Low micromolar inhibition concentrations against cancer cell lines .

  • Spectroscopic Characterization: Techniques like NMR and IR confirm structural integrity.

Data Table: Comparison with Related Compounds

Property3,4-Diethoxy-N-(2-Oxo...)Related Quinoline Derivatives
Molecular WeightNot specified~300–400 g/mol
Synthesis YieldNot specified~70–80%
Key Activity (e.g., anticancer)PotentialConfirmed in studies
SolubilityOrganic solventsOrganic solvents

Potential Applications

Given its structural features and similarity to bioactive compounds:

  • Drug Development: As a lead compound for anticancer or antimicrobial agents.

  • Material Science: Functionalized quinolines are explored for optical and electronic applications.

Future Research Directions

To fully understand its potential:

  • Conduct in vitro and in vivo biological evaluations.

  • Optimize synthesis for scalability.

  • Explore modifications to enhance activity and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator